2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic indole-based acetamide derivative characterized by a 2-chlorophenylmethyl substitution at the indole’s 1-position, a sulfanyl linker at the 3-position, and an N-(4-fluorophenyl)acetamide moiety.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c24-20-7-3-1-5-16(20)13-27-14-22(19-6-2-4-8-21(19)27)29-15-23(28)26-18-11-9-17(25)10-12-18/h1-12,14H,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBJEPTJBRBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis remains the most reliable method for constructing the indole scaffold. Phenylhydrazine reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions (H₂SO₄ or HCl) at 80–100°C to yield 1H-indole-3-carbaldehyde. Recent optimizations suggest using microwave irradiation (150 W, 120°C, 20 min) to improve yields from 65% to 89%.
Critical Parameters :
Friedel-Crafts Alkylation for Chlorophenylmethyl Group Attachment
The 2-chlorophenylmethyl group is introduced via Friedel-Crafts alkylation using 2-chlorobenzyl chloride and AlCl₃ in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ coordinating to the benzyl chloride to generate a reactive carbocation.
Optimization Insights :
Sulfanyl Linkage Formation
The sulfanyl group is introduced by reacting 1-[(2-chlorophenyl)methyl]-1H-indole with a thiol (e.g., mercaptoacetic acid) in dimethylformamide (DMF) with potassium carbonate as a base. The reaction mechanism involves nucleophilic aromatic substitution at the indole’s 3-position.
Reaction Conditions :
Acetamide Functionalization
The final step involves acetylation of 3-sulfanyl-1-[(2-chlorophenyl)methyl]-1H-indole with 4-fluoroaniline in acetic anhydride and pyridine. Pyridine acts as both a catalyst and acid scavenger.
Yield Optimization :
- Molar Ratio : A 1:2 ratio of intermediate to 4-fluoroaniline achieves 85% conversion.
- Solvent : Anhydrous acetonitrile outperforms DMF in reducing hydrolysis side reactions.
Analytical and Purification Methods
Purity Assessment
Heavy metal content (<20 ppm) and arsenic levels (<2 ppm) are assessed via incineration and hydride generation atomic absorption spectroscopy, respectively. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (pH 3.2) confirms chemical purity (>98%).
Table 2: Analytical Specifications
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Heavy Metals | ICP-MS | ≤20 ppm |
| Arsenic | HG-AAS | ≤2 ppm |
| Chemical Purity | HPLC (C18, 220 nm) | ≥98% |
| Residual Solvents | GC-FID | ≤500 ppm (DMF) |
Industrial-Scale Considerations
Scalable synthesis requires:
Chemical Reactions Analysis
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Substituent Variations on the Indole Core
- Compound 37 () :
- Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide.
- Key Differences:
- 1-Position : 4-Chlorobenzoyl (electron-withdrawing) vs. 2-chlorophenylmethyl (moderately electron-donating).
- 3-Position : Sulfonyl linker (polar, rigid) vs. sulfanyl (less polar, flexible).
5-Position : Methoxy group enhances solubility but may reduce membrane permeability .
-
- Structure: N-(2-(2-(bis(4-fluorophenyl)methyl)-1H-indol-3-yl)-3,4-dihydronaphthalen-1-yl)acetamide.
- Key Differences:
- 1-Position : Bulky bis(4-fluorophenyl)methyl group increases steric hindrance.
2.1.2. Modifications to the Acetamide Side Chain
- FGIN-1–27 () :
- Structure: 2-(2-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide.
- Key Differences:
- N-Substituent : Dihexyl groups (lipophilic) vs. 4-fluorophenyl (aromatic, polar).
Implications: Enhanced lipophilicity in FGIN-1–27 may improve blood-brain barrier penetration, relevant for CNS targets like TSPO (Ki = 3.25 nM) .
-
- Structure: 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide.
- Key Differences:
- Sulfonyl vs. Sulfanyl : Sulfonyl’s electron-withdrawing nature may alter redox properties.
- Trifluoromethyl Group : Strong electronegativity enhances binding to hydrophobic pockets .
Pharmacological Implications
- TSPO Binding () : FGIN-1–27 and Ro5-4864 (Ki = 1.02–3.25 nM) demonstrate that indole-acetamide scaffolds with fluorophenyl groups are potent TSPO ligands. The target compound’s 4-fluorophenyl and sulfanyl linker may offer comparable affinity but require experimental validation.
Biological Activity
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is C23H18ClFN2OS, with a molecular weight of 432.92 g/mol. Its structure includes an indole core, a chlorophenyl group, and a fluorophenyl acetamide moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClFN2OS |
| Molecular Weight | 432.92 g/mol |
| IUPAC Name | This compound |
| CAS Number | 450351-24-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfanyl linkage in its structure is believed to enhance its reactivity and facilitate binding to specific enzymes or receptors involved in critical signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with neuroprotective effects or tumor suppression.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Preliminary studies suggest that this compound has significant anticancer properties. It has been tested against various cancer cell lines, showing notable cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 4.2 |
| MCF-7 (Breast) | 1.88 |
| HCT116 (Colon) | 1.98 |
These findings indicate that the compound may induce apoptosis in cancer cells and inhibit their proliferation.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity, which is crucial for conditions such as neurodegenerative diseases. It may reduce the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells.
Case Studies
Several studies have investigated the biological effects of similar indole derivatives, providing insights into the potential applications of this compound:
- Study on Neuroinflammation : Research showed that indole derivatives can significantly reduce inflammatory responses in models of neuroinflammation, suggesting that compounds like this compound could be beneficial in treating neurodegenerative diseases.
- Antitumor Activity Evaluation : In vitro studies on various cancer cell lines have indicated that similar compounds exhibit promising growth-inhibitory effects, supporting further investigation into their mechanisms and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
